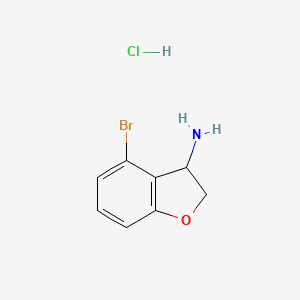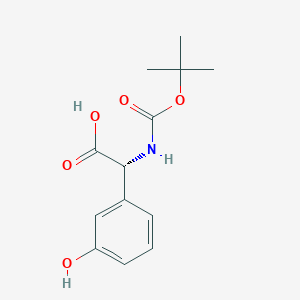
(R)-a-(Boc-amino)-3-hydroxybenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through various methods, including hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid may involve continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Deprotection Agents: TFA
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxy group
Substitution: Introduction of various functional groups after deprotection
Scientific Research Applications
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the hydroxy group. The Boc group provides stability under basic conditions but can be removed under acidic conditions, allowing for further functionalization. The hydroxy group can undergo oxidation and reduction reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
®-3-Boc-amino-piperidine: Another Boc-protected amino compound used in organic synthesis.
®-3-Boc-amino-phenylacetic acid: Similar structure but lacks the hydroxy group, making it less versatile in certain reactions.
Uniqueness
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is unique due to the presence of both the Boc-protected amino group and the hydroxy group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
OWZGHJNAVZKAIL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


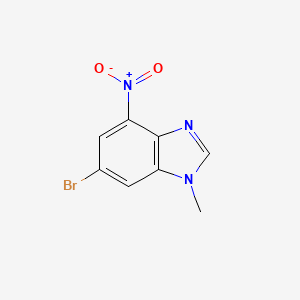
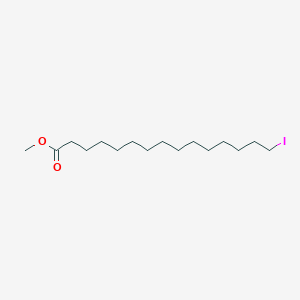
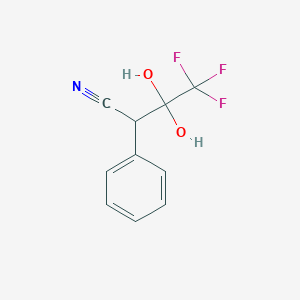
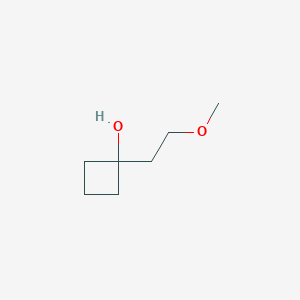
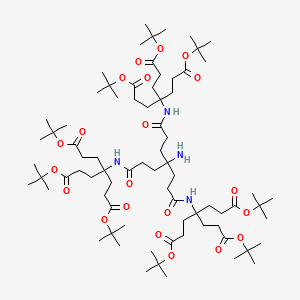
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
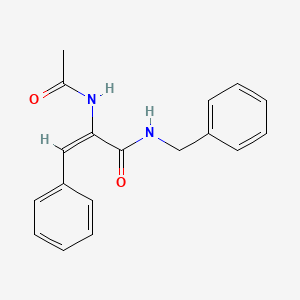
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
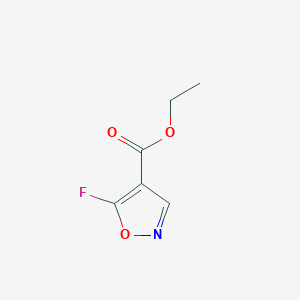
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)
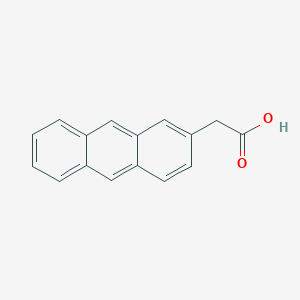
![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
